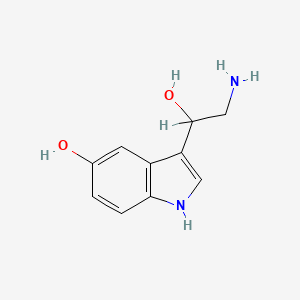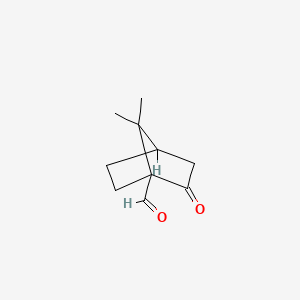
8-Hidroxi-9-Julolidina Aldehído
Descripción general
Descripción
Aplicaciones Científicas De Investigación
WL-381128 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar la síntesis y la reactividad de los derivados de tiazolidina-2,4-diona.
Biología: El compuesto se emplea en la investigación sobre apoptosis y biología del cáncer, particularmente en el estudio de las proteínas Bcl-2 y Mcl-1.
Medicina: WL-381128 se investiga por su potencial como agente anticancerígeno, debido a su capacidad para inducir la apoptosis en las células cancerosas.
Safety and Hazards
Mecanismo De Acción
WL-381128 ejerce sus efectos inhibiendo las proteínas Bcl-2 y Mcl-1, que están involucradas en la regulación de la apoptosis. Al unirse a estas proteínas, WL-381128 evita que inhiban las vías apoptóticas, promoviendo así la muerte celular en las células cancerosas. Este mecanismo lo convierte en un candidato prometedor para terapias anticancerígenas, ya que puede inducir selectivamente la apoptosis en las células cancerosas mientras se salvan las células sanas .
Análisis Bioquímico
Biochemical Properties
2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde plays a crucial role in biochemical reactions, particularly in the production of iminocoumarin-based zinc sensors for ratiometric fluorescence imaging of neuronal zinc . This compound interacts with various enzymes and proteins, including those involved in diagnostic assays, hematology, and histology . The nature of these interactions often involves hydrogen bonding and other non-covalent interactions, which stabilize the compound within the biochemical environment.
Cellular Effects
The effects of 2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in the production of zinc sensors, which are crucial for studying neuronal zinc dynamics . This compound can affect the expression of genes involved in zinc homeostasis and signaling pathways related to neuronal function.
Molecular Mechanism
At the molecular level, 2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde exerts its effects through specific binding interactions with biomolecules. It forms hydrogen bonds with aldehyde and hydroxy groups, generating stable ring motifs . These interactions can lead to enzyme inhibition or activation, depending on the context of the biochemical reaction. Additionally, changes in gene expression are often observed as a result of these molecular interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde change over time. The compound is relatively stable at room temperature, but its stability can be affected by environmental factors such as light and humidity . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies involving neuronal cells .
Dosage Effects in Animal Models
The effects of 2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde vary with different dosages in animal models. At low doses, it can effectively modulate biochemical pathways without causing significant toxicity. At high doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression . Threshold effects are often noted, where a specific dosage range is required to achieve the desired biochemical outcome.
Metabolic Pathways
2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can affect metabolic flux and the levels of various metabolites within the cell. The compound’s role in zinc sensor production highlights its importance in metabolic pathways related to metal ion homeostasis .
Transport and Distribution
Within cells and tissues, 2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s ability to bind to zinc ions also affects its distribution, particularly in neuronal cells where zinc plays a critical role .
Subcellular Localization
The subcellular localization of 2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall biochemical activity.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de WL-381128 implica la incorporación de diferentes unidades de bifenilo, cadenas laterales de aminoácidos y sulfonamidas en un núcleo de tiazolidina-2,4-diona . Las condiciones de reacción generalmente incluyen el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado. El proceso puede involucrar múltiples pasos, incluidas reacciones de condensación, sustituciones nucleofílicas y reacciones de ciclización.
Métodos de producción industrial
La producción industrial de WL-381128 probablemente implicaría escalar los métodos de síntesis de laboratorio para acomodar cantidades más grandes. Esto requeriría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas podría mejorar la eficiencia y la reproducibilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
WL-381128 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales en el compuesto.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica son comunes en la modificación de WL-381128.
Ciclización: También se observa la formación de estructuras cíclicas mediante reacciones intramoleculares.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de WL-381128 incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las reacciones generalmente se llevan a cabo en solventes orgánicos como diclorometano o dimetilformamida, bajo temperaturas y presiones controladas.
Productos principales
Los productos principales formados a partir de las reacciones de WL-381128 dependen de las condiciones de reacción específicas y los reactivos utilizados. Estos productos pueden incluir varios derivados con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares a WL-381128 incluyen otros derivados de tiazolidina-2,4-diona, como WL-276 y AT-101 . Estos compuestos también exhiben actividad inhibitoria contra las proteínas Bcl-2 y Mcl-1, pero pueden diferir en su potencia, selectividad y propiedades farmacocinéticas.
Unicidad
WL-381128 es único en su capacidad para exhibir una actividad inhibitoria de Mcl-1 comparable a WL-276, al mismo tiempo que demuestra perfiles de estabilidad favorables tanto en plasma de rata como en microsomas hepáticos de rata . Esto lo convierte en un candidato prometedor para un mayor desarrollo como agente terapéutico, con posibles ventajas sobre otros compuestos similares.
Propiedades
IUPAC Name |
6-hydroxy-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-8-10-7-9-3-1-5-14-6-2-4-11(12(9)14)13(10)16/h7-8,16H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZXBDYODHLZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C3=C2N(C1)CCC3)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6069743 | |
| Record name | 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-8-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63149-33-7 | |
| Record name | 8-Hydroxyjulolidine-9-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63149-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Formyl-8-julolidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063149337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-8-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-8-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7-tetrahydro-8-hydroxy-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-FORMYL-8-JULOLIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A26Y1H0WB5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N,N-di(propan-2-yl)-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1220844.png)


![Methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B1220849.png)




![2-[4-(4-Methoxyphenyl)-1-piperazinyl]pyrimidine](/img/structure/B1220860.png)


![1-[4-(4-Bromophenyl)-2-thiazolyl]-4-piperidinecarboxamide](/img/structure/B1220863.png)


